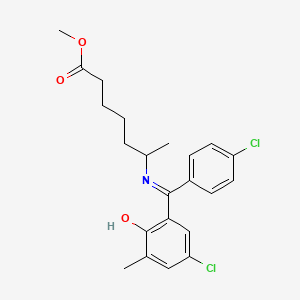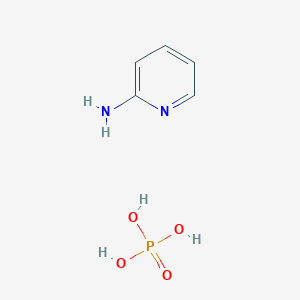![molecular formula C29H26O6 B14335792 Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol CAS No. 103166-28-5](/img/structure/B14335792.png)
Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol is a compound that combines the properties of benzoic acid and fluorene-9-methanol Benzoic acid is a simple aromatic carboxylic acid, while fluorene-9-methanol is a derivative of fluorene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol can be achieved through a multi-step process. One common method involves the oxidation of fluorene-9-methanol to form the corresponding carboxylic acid, followed by esterification with benzoic acid. The oxidation step typically uses reagents such as potassium permanganate or chromium trioxide under acidic conditions . The esterification can be carried out using acid catalysts like sulfuric acid or by employing coupling agents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Conversion of hydroxymethyl to carboxylic acid.
Reduction: Conversion of carboxylic acid to alcohol.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the fluorene moiety.
Medicine: Studied for its antimicrobial properties, leveraging the benzoic acid component.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol involves interactions with various molecular targets. The benzoic acid moiety can inhibit microbial growth by disrupting cell membrane integrity and metabolic pathways . The fluorene moiety can interact with nucleic acids and proteins, potentially affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Fluorene-9-methanol: Shares the fluorene core but lacks the benzoic acid moiety.
Benzoic acid: A simple aromatic carboxylic acid without the fluorene structure.
9H-Fluorene-9,9-dimethanol: Contains two hydroxymethyl groups on the fluorene core.
Uniqueness
Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol is unique due to the combination of the antimicrobial properties of benzoic acid and the fluorescent properties of fluorene. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
103166-28-5 |
|---|---|
Molecular Formula |
C29H26O6 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol |
InChI |
InChI=1S/C15H14O2.2C7H6O2/c16-9-15(10-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;2*8-7(9)6-4-2-1-3-5-6/h1-8,16-17H,9-10H2;2*1-5H,(H,8,9) |
InChI Key |
KCURQKXYZBDXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C2C(=C1)C3=CC=CC=C3C2(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


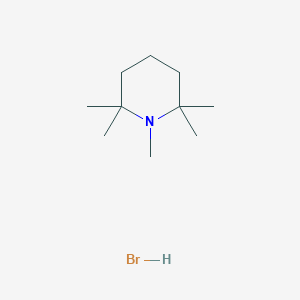
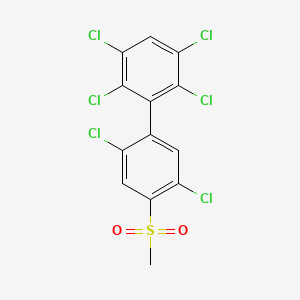
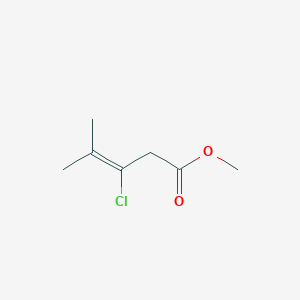

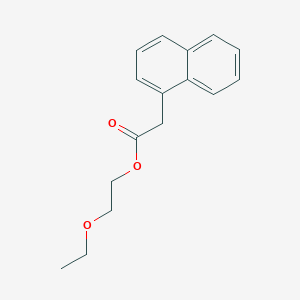
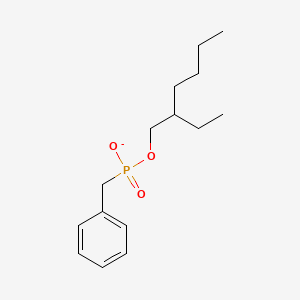
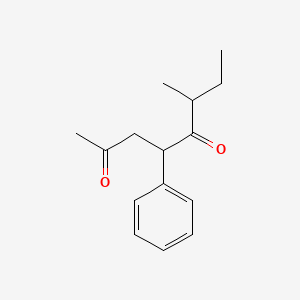
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
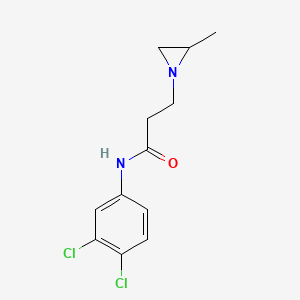
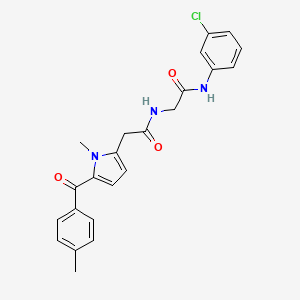
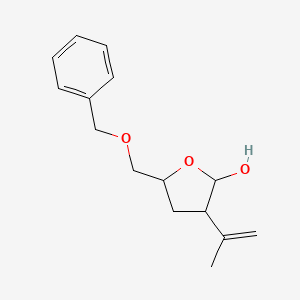
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
